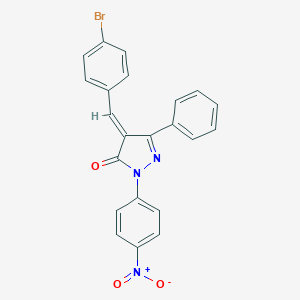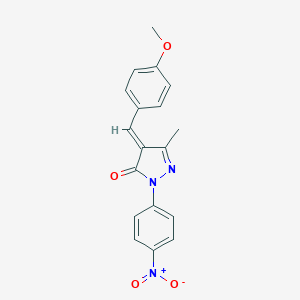![molecular formula C38H58O7 B377370 2-(2-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOYL]OXY}ETHOXY)ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOATE](/img/structure/B377370.png)
2-(2-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOYL]OXY}ETHOXY)ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOYL]OXY}ETHOXY)ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOATE is a synthetic compound known for its antioxidant properties. It is often used in various industrial applications, particularly as a stabilizer in polymers and plastics to prevent degradation caused by oxidation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethoxy)ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate typically involves esterification reactions. The process begins with the reaction of 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid with ethylene glycol to form an intermediate. This intermediate is then further reacted with another molecule of 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid under specific conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rate and product purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-{[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethoxy)ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate primarily undergoes oxidation and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester linkage, using reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions include various oxidized derivatives and substituted esters, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(2-{[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethoxy)ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a model compound to study antioxidant mechanisms and polymer stabilization.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in formulations to protect against oxidative damage in tissues.
Industry: Widely used as a stabilizer in plastics, rubbers, and other polymers to enhance their durability and lifespan
Mécanisme D'action
The antioxidant activity of 2-(2-{[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethoxy)ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause oxidative damage. The compound’s bulky tert-butyl groups help stabilize the resulting phenoxyl radicals, making it an effective antioxidant .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
- Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
- 3,5-di-tert-Butyl-4-hydroxyanisole
Uniqueness
Compared to these similar compounds, 2-(2-{[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethoxy)ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate offers enhanced stability and effectiveness due to its unique structure, which allows for better interaction with free radicals and more efficient stabilization of the resulting radicals .
Propriétés
Formule moléculaire |
C38H58O7 |
|---|---|
Poids moléculaire |
626.9g/mol |
Nom IUPAC |
2-[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethoxy]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C38H58O7/c1-35(2,3)27-21-25(22-28(33(27)41)36(4,5)6)13-15-31(39)44-19-17-43-18-20-45-32(40)16-14-26-23-29(37(7,8)9)34(42)30(24-26)38(10,11)12/h21-24,41-42H,13-20H2,1-12H3 |
Clé InChI |
BBDGBZSSDZTJCW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCOCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCOCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


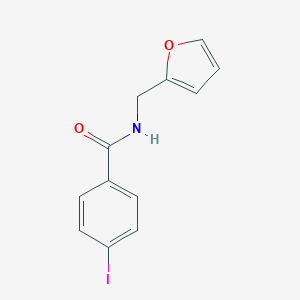

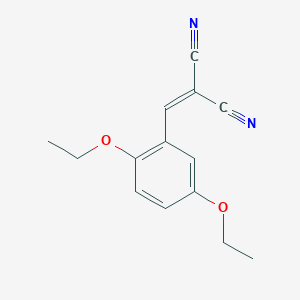
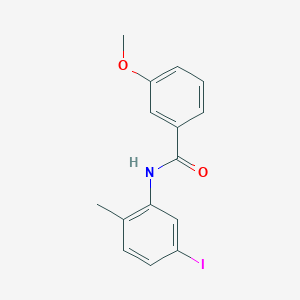
![2-[4-(7-Amino-4-phenyl-2-quinazolinyl)phenyl]-4-phenyl-7-quinazolinylamine](/img/structure/B377291.png)
![2-bromo-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B377296.png)
![2-[(2Z)-2-[1-(3-aminophenyl)ethylidene]hydrazinyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B377302.png)
![2-[(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B377306.png)
![6-methyl-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-2-phenylpyrimidin-4-amine](/img/structure/B377307.png)
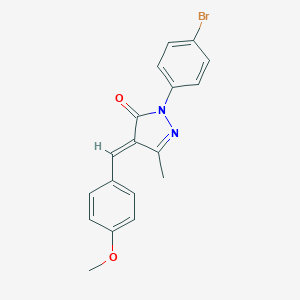
![Methyl 2-[3-(2-fluorophenyl)-2-triazenyl]benzoate](/img/structure/B377310.png)
![4-{[4-(Pentadecyloxy)phenyl]sulfonyl}morpholine](/img/structure/B377311.png)
